1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine
Overview
Description
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Attachment to Pyrrolidine: The oxazole moiety is then attached to the pyrrolidine ring via a nucleophilic substitution reaction. This can be achieved by reacting the oxazole derivative with a suitable pyrrolidine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol
- 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide
Uniqueness
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the oxazole and pyrrolidine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7-10(8(2)14-12-7)6-13-4-3-9(11)5-13/h9H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHGPWSWZMVZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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